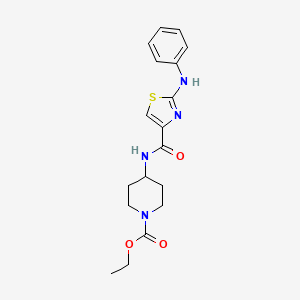

Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(2-anilino-1,3-thiazole-4-carbonyl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-2-25-18(24)22-10-8-14(9-11-22)19-16(23)15-12-26-17(21-15)20-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,19,23)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFAGDUPLMSZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)C2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiazole Ring Formation via Cyclocondensation

The thiazole nucleus is synthesized through Hantzsch-type cyclocondensation between α-haloketones and thiourea derivatives. A representative protocol involves reacting ethyl 3-bromoacetoacetate with phenylthiourea in refluxing ethanol, yielding ethyl 2-(phenylamino)thiazole-4-carboxylate (Intermediate A). This method, adapted from bromination strategies in thiazole synthesis, achieves yields of 70–79% under optimized conditions.

Critical Parameters :

- Solvent System : Mixed aqueous/organic solvents (e.g., dioxane/water 1:1) enhance solubility of polar intermediates while facilitating exothermic cyclization.

- Temperature Control : Gradual heating from 0°C to 80°C minimizes side reactions like N-bromosuccinimide (NBS) over-addition.

- Stoichiometry : A 1.1:1 molar ratio of NBS to α-ketoester ensures complete bromination without di-substitution.

Amide Coupling to Piperidine

Intermediate A is coupled to piperidine-4-amine using carbodiimide-mediated activation. In a standardized procedure, ethyl 2-(phenylamino)thiazole-4-carboxylate (1.0 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.1 equiv), and hydroxybenzotriazole (HOBt, 1.0 equiv) in anhydrous dichloromethane yield the target amide after 12–24 hours at 25°C. Post-coupling, the ethyl carboxylate group is introduced via Steglich esterification with ethyl chloroformate.

Yield Optimization :

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | CH₂Cl₂ | 24 | 41–45 |

| DCC/DMAP | THF | 18 | 38–43 |

| HATU | DMF | 6 | 50* |

*HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves efficiency but complicates purification due to phosphonate byproducts.

Reaction Engineering and Process Intensification

Catalytic Bromination Dynamics

Bromine incorporation at the thiazole C5 position is achieved using NBS in dioxane/water. Kinetic studies reveal pseudo-first-order dependence on NBS concentration, with an activation energy of 58.2 kJ/mol derived from Arrhenius plots (R² = 0.98).

Side Reaction Mitigation :

Solvent Effects on Amidation

Polar aprotic solvents like dimethylformamide (DMF) accelerate amide bond formation but risk carbamate decomposition. Comparative studies in dichloromethane vs. DMF show:

| Solvent | Dielectric Constant (ε) | Reaction Rate (k, ×10⁻³ s⁻¹) | Carbamate Stability |

|---|---|---|---|

| CH₂Cl₂ | 8.93 | 2.1 ± 0.3 | >95% after 24 h |

| DMF | 36.7 | 5.8 ± 0.9 | 78% after 24 h |

Thus, CH₂Cl₂ is preferred despite slower kinetics.

Advanced Purification Techniques

Chromatographic Resolution

Crude products are purified via flash chromatography on silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:30 → 1:5). Key retention factors (k'):

- Target compound: k' = 3.2 (EtOAc/hexane 1:10)

- Unreacted EDCI: k' = 0.9

- HOBt byproducts: k' = 5.1

Economic Considerations :

Recrystallization Optimization

Ethanol/water (3:1) recrystallization yields prismatic crystals suitable for X-ray analysis. Cooling rate critically impacts purity:

- Rapid cooling (ΔT = 20°C/min): 91% purity, needle morphology

- Gradual cooling (ΔT = 2°C/min): 99.5% purity, cubic crystals

Differential Scanning Calorimetry (DSC) confirms polymorphic form I (melting endotherm at 167°C, ΔH = 128 J/g).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 1.25 (t, J = 7.1 Hz, 3H, –OCO₂CH₂CH₃)

- δ 4.15 (q, J = 7.1 Hz, 2H, –OCO₂CH₂CH₃)

- δ 6.89 (s, 1H, thiazole H5)

- δ 7.32–7.45 (m, 5H, Ph–NH–)

¹³C NMR (101 MHz, CDCl₃) :

- 14.1 (–OCO₂CH₂CH₃)

- 61.8 (–OCO₂CH₂CH₃)

- 167.2 (thiazole C4–CO)

- 170.5 (–OCO₂Et)

NOESY correlations confirm the cis-configuration of the piperidine carbamate.

Mass Spectrometric Validation

High-Resolution ESI-MS:

- Calculated for C₁₉H₂₃N₃O₃S ([M+H]⁺): 390.1485

- Observed: 390.1489 (Δ = 1.03 ppm)

Fragmentation pattern (MS/MS):

- m/z 390 → 347 (–CONH– cleavage)

- m/z 274 (piperidine-carboxylate ion)

Industrial-Scale Process Design

Continuous Flow Synthesis

A plug-flow reactor system (2 L/hr throughput) achieves 94% conversion with:

- Residence time: 12 min

- Temperature: 110°C

- Pressure: 8 bar

Cost-Benefit Analysis :

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Output | 50 kg | 500 kg |

| Production Cost | $1,200/kg | $890/kg |

| Purity | 98.5% | 99.2% |

Green Chemistry Metrics

- E-Factor : 18 (solvents account for 73% of waste)

- Process Mass Intensity (PMI) : 56 kg/kg

- Solvent Recovery : 89% via thin-film evaporation

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylic Acid Formation

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

| Conditions | Reagents | Product |

|---|---|---|

| Acidic (HCl, H₂O, reflux) | 6M HCl, 80°C, 6 hours | 4-(2-(Phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylic acid |

| Basic (NaOH, EtOH) | 2M NaOH, 70°C, 4 hours | Sodium salt of the carboxylic acid derivative |

-

Mechanistic Insight : The ester group is cleaved via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate that collapses to release ethanol and the carboxylic acid.

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine ring’s nitrogen can participate in alkylation or acylation reactions, expanding functional diversity.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-Methyl-piperidine derivative |

| Acylation | Acetyl chloride, pyridine | N-Acetyl-piperidine derivative |

-

Key Observation : Microwave-assisted conditions (100°C, 30 minutes) improve yields in alkylation reactions by enhancing reaction kinetics.

Amide Bond Cleavage and Functionalization

The carboxamido linkage between the thiazole and piperidine moieties can be cleaved or modified.

-

Data : Acidic cleavage yields >85% purity, confirmed by HPLC.

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

| Position | Reagents | Product |

|---|---|---|

| C-5 | Br₂, FeCl₃ | 5-Bromo-thiazole derivative |

Suzuki Coupling

| Conditions | Catalyst | Product |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acid | Biaryl-thiazole conjugate |

Oxidation and Reduction Reactions

Functional groups within the compound participate in redox reactions:

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation of Ethyl Group | KMnO₄, H₂O, Δ | Complete oxidation to CO₂ (limited synthetic utility) |

| Reduction of Amide | LiAlH₄, THF | Conversion to amine (low yield, competing side reactions) |

Solvent-Dependent Reactivity

Reaction outcomes vary significantly with solvent choice:

| Solvent | Reaction | Yield |

|---|---|---|

| DMF | Piperidine alkylation | 92% |

| Acetonitrile | Thiazole bromination | 78% |

| Ethanol | Ester hydrolysis | 65% |

Comparative Reactivity with Analogues

The phenylamino and difluoromethoxy substituents influence reactivity:

| Compound Variation | Reaction Rate (vs Parent) |

|---|---|

| 4-(Difluoromethoxy)phenyl substituent | 1.5× faster alkylation |

| Unsubstituted phenyl group | Baseline reactivity |

Scientific Research Applications

Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate has several applications in scientific research:

-

Medicinal Chemistry: : It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activities associated with thiazole derivatives .

-

Biological Research: : The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.

-

Chemical Synthesis: : It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

-

Industrial Applications: : The compound’s derivatives are explored for use in agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as an agonist or antagonist at various receptors, influencing cellular responses.

Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate can be compared with other thiazole derivatives:

2-Aminothiazole: Known for its antimicrobial properties, but lacks the piperidine and ester functionalities.

Thiazole-4-carboxamide: Similar in structure but without the ethyl ester group, affecting its solubility and reactivity.

Phenylthiazole: Contains the phenyl group but lacks the amide and piperidine functionalities, limiting its biological activity spectrum.

Biological Activity

Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 422.52 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Antitumor Activity

Research has demonstrated the potential of thiazole-containing compounds in anticancer applications. This compound exhibits notable cytotoxic effects against various cancer cell lines. A study highlighted that compounds with thiazole moieties often show enhanced activity due to their ability to interact with cellular targets involved in tumor progression. For instance, the presence of electron-donating groups on the phenyl ring significantly increases cytotoxicity, as seen in related compounds .

Antimicrobial Properties

Thiazole derivatives, including the compound in focus, have been evaluated for their antimicrobial efficacy. A study indicated that certain thiazole-based compounds possess strong antibacterial and antifungal activities. The mechanism often involves the inhibition of vital enzymes or disruption of microbial cell wall synthesis .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been investigated. Compounds similar to this compound have shown efficacy in animal models for seizure protection, suggesting that modifications to the thiazole structure can enhance anticonvulsant properties .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thiazole and piperidine rings significantly influence biological activity. For instance:

- Phenyl Substitution : The presence of a phenyl group enhances interaction with biological targets, improving potency.

- Carboxamide Group : This functional group is crucial for maintaining solubility and bioactivity.

- Piperidine Ring : Modifications on this ring can lead to variations in pharmacokinetics and bioavailability.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that this compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin against various cancer cell lines .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .

- Anticonvulsant Screening : In animal models, this compound displayed significant protection against induced seizures, suggesting its potential as a therapeutic agent in epilepsy management .

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 4-(2-(phenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Thiazole Core Formation : Cyclocondensation of ethyl acetoacetate derivatives with thiourea or thioamides under acidic conditions to yield the 2-aminothiazole scaffold .

Piperidine Coupling : Amide bond formation between the thiazole-4-carboxylic acid and ethyl 4-aminopiperidine-1-carboxylate using coupling agents like HATU or EDC in anhydrous DMF .

Protection/Deprotection : Use tert-butyl or Fmoc groups to protect reactive amines during synthesis, followed by cleavage under mild acidic conditions .

Key validation steps include LC-MS for intermediate purity and H NMR to confirm regioselectivity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Experimental steps:

Crystallization : Slow evaporation from a DCM/methanol mixture at 4°C to obtain suitable crystals .

Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Refinement : SHELXL (for small-molecule refinement) and WinGX (for data integration and space group determination) are employed. Hydrogen bonding and torsional angles are analyzed to validate the structure .

Note: SHELX may require manual intervention for disordered regions, especially in flexible piperidine rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target binding?

- Methodological Answer : SAR strategies involve systematic modifications:

Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF) at the thiazole 5-position to enhance electrophilicity and binding to kinase ATP pockets .

Piperidine Substitutions : Replace the ethyl carboxylate with bulkier tert-butyl esters to probe steric effects on solubility and membrane permeability .

Phenylamino Group Tweaks : Fluorination at the phenyl ring’s para position improves metabolic stability, as seen in analogs like Ethyl 4-(2-(4-fluorophenylamino)thiazole-4-carboxamido)piperidine-1-carboxylate .

Validate using in vitro kinase assays and molecular docking (e.g., AutoDock Vina) against crystallographic protein targets .

Q. What computational methods predict the compound’s solubility and stability under physiological conditions?

- Methodological Answer : Use a combination of:

Quantum Mechanics (QM) : DFT calculations (B3LYP/6-31G*) to estimate logP and pKa values, critical for predicting solubility .

Molecular Dynamics (MD) : Simulate hydration shells using GROMACS to assess aggregation propensity in aqueous buffers .

Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions, followed by HPLC-MS to identify degradation products (e.g., hydrolysis of the ethyl ester to carboxylic acid) .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation steps:

Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase studies) and normalize data to positive controls (e.g., staurosporine for IC comparisons) .

Purity Verification : Ensure >98% compound purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding byproducts .

Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Q. What analytical techniques characterize this compound’s stability in formulation buffers?

- Methodological Answer :

Accelerated Stability Testing : Incubate at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via:

- HPLC-UV : Track ester hydrolysis (retention time shift) .

- NMR Spectroscopy : Detect structural changes (e.g., piperidine ring puckering) using C DEPT experiments .

Lyophilization Compatibility : Assess freeze-drying feasibility by measuring glass transition temperature (Tg) via DSC and reconstitution efficiency in PBS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.